Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride
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Description
Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63. The purity is usually 95%.
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Biological Activity
Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride, with the CAS number 84348-41-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring with a methylidene substituent, which is critical for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to methyl (2S)-4-methylidenepyrrolidine-2-carboxylate demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
A notable study by Baraldi et al. (2000) reported that certain pyrrolidine derivatives exhibit enhanced DNA binding reactivity, leading to increased cytotoxicity in cancer cell lines, including those resistant to conventional therapies .
The biological activity of this compound is hypothesized to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
- Interaction with Cellular Targets : The compound may interact with various proteins involved in cell cycle regulation and apoptosis.
Case Studies
-
Cytotoxicity Against HeLa Cells :
- A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing an IC50 value indicating potent inhibition of cell proliferation.
- The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
-
Antitumor Activity in Animal Models :
- In vivo studies demonstrated that administration of the compound in mice bearing xenograft tumors resulted in significant tumor size reduction compared to control groups.
- Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tissues.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. Hazard statements associated with this compound include potential irritations and toxicity at higher concentrations .
Properties
IUPAC Name |
methyl (2S)-4-methylidenepyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h6,8H,1,3-4H2,2H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKQHRENJKUJF-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=C)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-41-4 |
Source
|
Record name | (S)-METHYL 4-METHYLENEPYRROLIDINE-2-CARBOXYLATE HCL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.